

Thermochemical Profile of Hex-3-enyl Benzoate: A Technical Guide

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Compound of Interest

Compound Name: *Hex-3-enyl benzoate*

Cat. No.: *B3056544*

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Abstract

This technical guide provides a comprehensive overview of the available thermochemical and physical data for **Hex-3-enyl benzoate** (CAS No: 72200-74-9), a significant compound in the fragrance and flavor industries. Due to a lack of experimentally determined thermochemical data in publicly accessible literature, this document outlines the standard, state-of-the-art experimental and computational methodologies for determining such properties for benzoate esters. This guide serves as a foundational resource for researchers requiring thermochemical data for process design, safety analysis, and computational modeling.

Introduction

Hex-3-enyl benzoate is a benzoate ester recognized for its green, floral, and fruity aroma, finding extensive use in perfumery and as a flavoring agent.^{[1][2][3][4]} It is a constituent of various natural products, including jasmine absolutes.^[1] A thorough understanding of the thermochemical properties of **Hex-3-enyl benzoate** is crucial for its synthesis, purification, and application, particularly in ensuring thermal stability and predicting reaction energetics. This guide summarizes the known physical properties and details the requisite experimental and computational protocols for a complete thermochemical characterization.

Physicochemical and Thermochemical Data

While specific experimentally determined thermochemical data such as enthalpy of formation, Gibbs free energy of formation, and standard molar entropy for **Hex-3-enyl benzoate** are not readily available in the literature, a summary of its known physical properties is presented in Table 1. These properties are essential for handling, processing, and modeling the behavior of the compound.

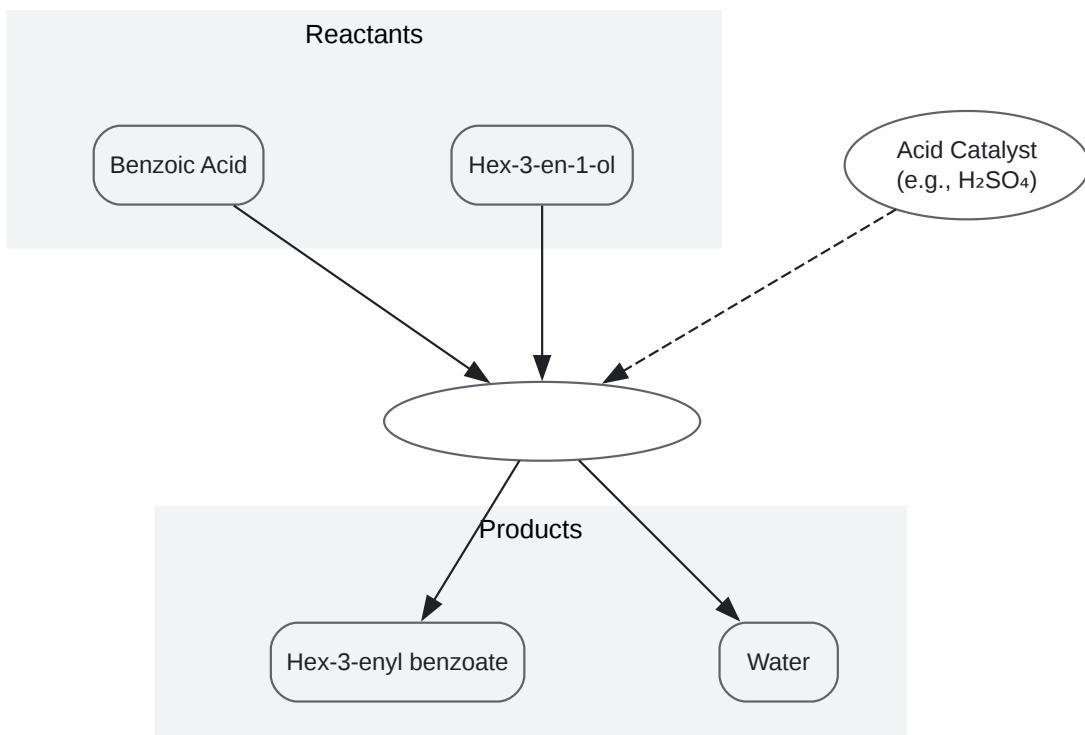
Table 1: Physicochemical Properties of **Hex-3-enyl Benzoate**

Property	Value	Source(s)
<hr/>		
Identifiers		
IUPAC Name	[(E)-hex-3-enyl] benzoate	[5]
CAS Number	72200-74-9	[1][5][6]
Molecular Formula	C ₁₃ H ₁₆ O ₂	[3][4][6]
Molecular Weight	204.26 g/mol	[1][5][6][7]
<hr/>		
Physical Properties		
Boiling Point	105 °C at 1 mmHg	[3][4]
Density	0.999 g/mL at 25 °C	[4]
Refractive Index (n ²⁰ /D)	1.508	[4]
Vapor Pressure	0.002 mmHg at 25 °C	[2]
Flash Point	>110 °C (>230 °F)	[2][3][4]
Water Solubility	13.95 mg/L at 25 °C (estimated)	[2]
logP (o/w)	4.241 (estimated)	[2]
<hr/>		
Chromatographic Data		
Kovats Retention Index	Standard non-polar: 1546, 1555	[5]
Standard polar: 2065, 2099	[5]	

Note: The listed thermochemical data types such as ideal gas heat capacity (C_p, gas), standard Gibbs free energy of formation ($\Delta f G^\circ$), enthalpy of formation at standard conditions ($\Delta f H^\circ \text{gas}$), enthalpy of fusion ($\Delta f u s H^\circ$), and enthalpy of vaporization ($\Delta v a p H^\circ$) are cataloged for **Hex-3-enyl benzoate**, but specific values are not published in the cited sources.[\[6\]](#)

Synthesis Pathway

Hex-3-enyl benzoate is primarily synthesized via the Fischer esterification of benzoic acid and hex-3-en-1-ol.[\[1\]](#)[\[3\]](#) This reaction is typically catalyzed by a strong acid.



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Synthesis of **Hex-3-enyl benzoate** via Fischer Esterification.

Experimental Protocols for Thermochemical Data Determination

The following sections detail the standard experimental protocols that would be employed to determine the key thermochemical properties of **Hex-3-enyl benzoate**.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation ($\Delta_f H^\circ$) is a fundamental thermochemical property. For organic compounds like **Hex-3-enyl benzoate**, it is typically determined indirectly by measuring the enthalpy of combustion ($\Delta_c H^\circ$) using a bomb calorimeter.[8][9][10]

Methodology:

- Sample Preparation: A precisely weighed sample of high-purity **Hex-3-enyl benzoate** (typically 0.5-1.0 g) is placed in a crucible within a high-pressure stainless steel vessel, the "bomb." [8]
- Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically to around 30 atm).
- Immersion: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
- Ignition: The sample is ignited electrically. The complete combustion of the organic compound releases heat, which is transferred to the surrounding water, causing a temperature rise.
- Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool. The total temperature change (ΔT) is recorded.
- Calculation of Heat of Combustion: The gross heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and corrections for the formation of nitric acid from residual nitrogen and sulfuric acid from any sulfur impurities.[8][11]
- Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO_2 and H_2O).

Enthalpy of Fusion and Heat Capacity via Differential Scanning Calorimetry (DSC)

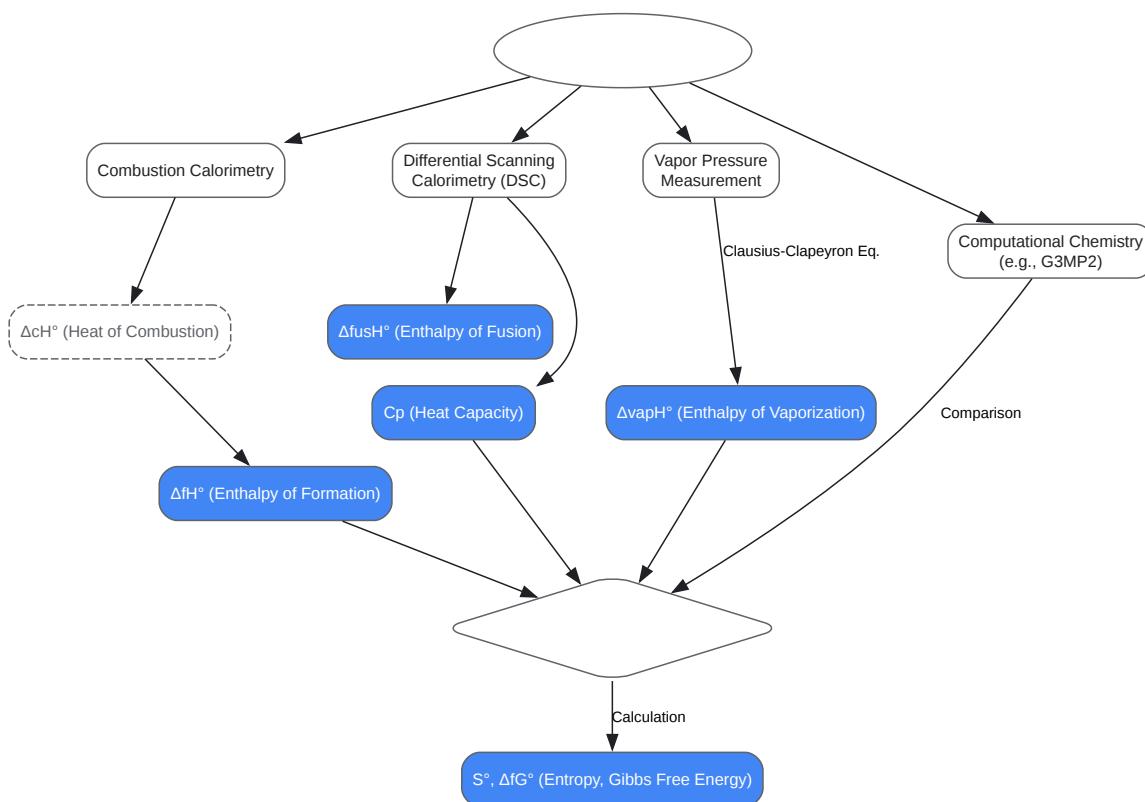
Differential Scanning Calorimetry (DSC) is a versatile thermoanalytical technique used to measure heat flow associated with thermal transitions in a material.[\[12\]](#) It is the primary method for determining the enthalpy of fusion ($\Delta_{\text{fus}}H$) and heat capacity (C_p).[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Methodology:

- Sample Preparation: A small, accurately weighed sample of **Hex-3-enyl benzoate** (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
- Instrumentation: The sample and reference pans are placed in the DSC cell.
- Temperature Program: The cell is subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min).
- Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.
- Enthalpy of Fusion ($\Delta_{\text{fus}}H$): As the sample melts, it absorbs heat, resulting in a large endothermic peak on the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion.
- Heat Capacity (C_p): The heat capacity is determined by measuring the displacement of the baseline of the DSC thermogram. The measurement is typically performed by comparing the heat flow to the sample with that of a standard material with a known heat capacity (e.g., sapphire).

Logical Workflow for Thermochemical Analysis

The determination of a complete thermochemical dataset for a compound like **Hex-3-enyl benzoate** follows a logical workflow, often combining experimental measurements with computational chemistry for validation.

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Workflow for Experimental and Computational Thermochemical Analysis.

Conclusion

This guide consolidates the available physical property data for **Hex-3-enyl benzoate** and provides detailed, standard protocols for the experimental determination of its core thermochemical properties. While a complete, experimentally verified thermochemical dataset for this compound is not currently available in the public domain, the methodologies of combustion calorimetry and differential scanning calorimetry, supplemented by computational methods, offer a clear and reliable pathway to obtaining this critical information. The provided workflows and protocols are intended to support researchers in the fields of chemistry, materials science, and drug development in their efforts to characterize this and similar aromatic esters.

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